4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.20049070 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
The compound shares structural similarities with molecules designed for therapeutic purposes, such as potent PPARpan agonists and selective σ1 receptor antagonists. These studies emphasize the importance of structural modification in enhancing the efficacy and selectivity of bioactive compounds. For instance, Jiasheng Guo et al. described an efficient synthesis of a PPARpan agonist, showcasing the potential of similar compounds in therapeutic applications (Guo et al., 2006). Similarly, J. Díaz et al. reported on the synthesis and pharmacological activity of a σ1 receptor antagonist, highlighting the compound's potential in pain management (Díaz et al., 2020).
Antimicrobial and Antiviral Activities
Compounds with piperazine and pyrazole moieties have been investigated for their antimicrobial and antiviral activities. H. Bektaş et al. synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, suggesting that structurally related compounds could serve as leads for the development of new antimicrobial agents (Bektaş et al., 2010). Additionally, Romero et al. explored bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of such compounds in antiviral therapy (Romero et al., 1994).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized for their potent bacterial biofilm and MurB enzyme inhibition activities, as reported by Ahmed E. M. Mekky and S. Sanad. This underscores the role of structurally similar compounds in addressing bacterial resistance through biofilm disruption and enzyme inhibition (Mekky & Sanad, 2020).
Anticonvulsant and CNS Activities
Research on compounds with piperazine and pyrazole components extends into central nervous system (CNS) disorders, including epilepsy and anxiety. M. Aytemi̇r et al. conducted synthesis and activity studies on kojic acid derivatives, identifying compounds with potential anticonvulsant activity (Aytemi̇r et al., 2010). This suggests that compounds with a similar structure may have applications in CNS drug development.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)11-15-12-17(22(3)21-15)20(26)23-9-10-24(19(25)13-23)16-7-5-6-8-18(16)27-4/h5-8,12,14H,9-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSXYGEGQWFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.